Destruxin DE

Catalog No.
S15030428
CAS No.
76689-14-0
M.F
C29H47N5O8
M. Wt
593.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Destruxin DE

CAS Number

76689-14-0

Product Name

Destruxin DE

IUPAC Name

(3R,10S,13S,16S,19S)-16-[(2S)-butan-2-yl]-10,11,14-trimethyl-3-[[(2S)-oxiran-2-yl]methyl]-13-propan-2-yl-4-oxa-1,8,11,14,17-pentazabicyclo[17.3.0]docosane-2,5,9,12,15,18-hexone

Molecular Formula

C29H47N5O8

Molecular Weight

593.7 g/mol

InChI

InChI=1S/C29H47N5O8/c1-8-17(4)23-28(39)33(7)24(16(2)3)29(40)32(6)18(5)25(36)30-12-11-22(35)42-21(14-19-15-41-19)27(38)34-13-9-10-20(34)26(37)31-23/h16-21,23-24H,8-15H2,1-7H3,(H,30,36)(H,31,37)/t17-,18-,19-,20-,21+,23-,24-/m0/s1

InChI Key

NIAYGGCQOYIHAF-OHOJESAGSA-N

Canonical SMILES

CCC(C)C1C(=O)N(C(C(=O)N(C(C(=O)NCCC(=O)OC(C(=O)N2CCCC2C(=O)N1)CC3CO3)C)C)C(C)C)C

Isomeric SMILES

CC[C@H](C)[C@H]1C(=O)N([C@H](C(=O)N([C@H](C(=O)NCCC(=O)O[C@@H](C(=O)N2CCC[C@H]2C(=O)N1)C[C@H]3CO3)C)C)C(C)C)C

Destruxin E is a cyclodepsipeptide.
Destruxin DE is a natural product found in Metarhizium anisopliae with data available.

Destruxin DE is a member of the destruxin family, which comprises cyclic peptide toxins produced by the entomopathogenic fungus Metarhizium anisopliae. This compound, along with its analogues, plays a significant role in the pathogenicity of this fungus against insect hosts. Destruxins are characterized by their unique cyclic structure and have been implicated in various biological activities, particularly in the context of insect immunosuppression and toxicity. Destruxin DE is considered one of the more potent variants, exhibiting effects that disrupt immune responses in insects, thereby facilitating fungal infection and propagation .

That are crucial for its biological activity. The compound interacts with cellular membranes and proteins, leading to alterations in calcium homeostasis and other critical cellular functions. Notably, destruxins can act as ionophores, affecting ion transport across membranes, which can result in cell death or dysfunction in target cells. The specific mechanisms often involve binding to immunophilins and other cellular proteins, disrupting normal signaling pathways within insect cells .

Destruxin DE exhibits significant biological activity primarily as an insecticidal agent. It has been shown to induce cytotoxic effects on insect hemocytes (immune cells), leading to morphological changes that impair the host's immune response. Studies have indicated that destruxins can enhance the virulence of Metarhizium anisopliae by suppressing both cellular and humoral immune responses in insects . Additionally, destruxin DE has been linked to anti-immunity effects, making it a valuable compound for understanding insect-fungal interactions and potential applications in pest management.

The synthesis of destruxin DE typically involves extraction from fungal cultures of Metarhizium anisopliae. The production process can be optimized through fermentation techniques that enhance the yield of destruxins. Chemical synthesis methods have also been explored but are less common due to the complex structure of these cyclic peptides. The biosynthetic pathway for destruxins involves non-ribosomal peptide synthetases, which facilitate the assembly of amino acids into the cyclic structure characteristic of these compounds .

Destruxin DE has several applications, particularly in agriculture and biotechnology. Its insecticidal properties make it a candidate for biopesticides aimed at controlling pest populations without harming beneficial insects or the environment. Additionally, due to its immunosuppressive effects, it is studied for potential therapeutic applications in modulating immune responses in various biological systems . Research into its mechanisms may also provide insights into developing novel treatments for diseases involving immune dysregulation.

Destruxin DE is part of a broader family of destruxins that includes other notable members such as Destruxin A and Destruxin B. Here is a comparison highlighting their uniqueness:

Compound NameStructure TypeBiological ActivityUnique Features
Destruxin ACyclic peptideInsecticidal, anti-immunityMost studied variant; affects multiple insect tissues
Destruxin BCyclic peptideSimilar to A but less potentLess effective against some insect species
Destruxin ECyclic peptideInsecticidal, immune modulationStronger effects on hemocyte morphology compared to A
Destruxin DECyclic peptideInsecticidal, immune suppressionNotable for its potency and specific interactions with immunophilins

Destruxin DE stands out due to its potent immunosuppressive properties and specific interactions with cellular proteins that enhance its effectiveness as an insecticide.

XLogP3

1.2

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

2

Exact Mass

593.34246347 g/mol

Monoisotopic Mass

593.34246347 g/mol

Heavy Atom Count

42

UNII

Y168EWU66T

Dates

Last modified: 08-11-2024

Explore Compound Types